molecular formula C16H21N3O5S B11165993 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B11165993
M. Wt: 367.4 g/mol
InChI Key: LROLDPWYRSNIRA-UHFFFAOYSA-N
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Description

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.

    Attachment of the Ethoxyethyl Group: The ethoxyethyl group is introduced via an alkylation reaction, where the thiadiazole intermediate is treated with 2-bromoethyl ethyl ether in the presence of a base.

    Formation of the Trimethoxybenzamide Moiety: The trimethoxybenzamide moiety is synthesized separately by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Coupling of the Two Moieties: The final step involves coupling the thiadiazole intermediate with the trimethoxybenzamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of thiadiazole and benzamide exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.

Medicine

In medicine, this compound is being studied for its pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring and the benzamide moiety can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2-hydroxyethyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
  • N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
  • N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzoate

Uniqueness

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is unique due to the presence of the ethoxyethyl group, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H21N3O5S

Molecular Weight

367.4 g/mol

IUPAC Name

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C16H21N3O5S/c1-5-24-7-6-13-18-19-16(25-13)17-15(20)10-8-11(21-2)14(23-4)12(9-10)22-3/h8-9H,5-7H2,1-4H3,(H,17,19,20)

InChI Key

LROLDPWYRSNIRA-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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